Atr-IN-7 is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. The compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
These methods are crucial for producing Atr-IN-7 at scale for research and potential therapeutic applications.
Atr-IN-7 exhibits significant biological activity, particularly as an inhibitor in certain biochemical pathways. Research has shown that it interacts with specific protein targets, leading to modulation of cellular processes. Its effects have been documented in various studies, highlighting its potential as a therapeutic agent against diseases such as cancer and neurodegenerative disorders. The compound's mechanism of action typically involves binding to target proteins and altering their function, which can lead to apoptosis in cancer cells or neuroprotective effects in neuronal cells.
Interaction studies involving Atr-IN-7 focus on its binding affinity with various biological targets. These studies typically utilize techniques such as:
These studies provide insights into the pharmacodynamics and pharmacokinetics of Atr-IN-7, informing its potential clinical applications.
Atr-IN-7 shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Compound A | Similar functional groups | Inhibitor of similar pathways | Different mechanism of action |
| Compound B | Related scaffold | Anticancer properties | Broader spectrum of activity |
| Compound C | Comparable size | Neuroprotective effects | Specificity towards certain receptors |
The distinct features of Atr-IN-7, particularly its unique binding interactions and selectivity for certain biological targets, set it apart from these similar compounds.
Atr-IN-7, chemically identified as (R)-4-(4-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-6-(5-fluoro-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridin-2-yl)-3-methylmorpholine with the molecular formula C21H22FN7O and molecular weight of 407.44 g/mol, presents a complex heterocyclic structure requiring strategic disconnection approaches for synthesis [20] [23]. The compound incorporates multiple heterocyclic systems including a fluorinated pyrrolopyridine core, a substituted pyridine ring, a triazole moiety, and a chiral morpholine substituent [27].
The retrosynthetic analysis of Atr-IN-7 follows established principles of disconnection strategy, focusing on the identification of key structural motifs and feasible synthetic intermediates [7] [44]. The primary disconnection sites can be identified through functional group analysis and consideration of bond formation accessibility. The molecule can be deconstructed into three major fragments: the fluorinated pyrrolopyridine system, the central pyridine ring bearing the triazole substituent, and the chiral morpholine unit [20] [27].
The most strategic retrosynthetic approach involves disconnection at the carbon-nitrogen bonds linking the heterocyclic systems, particularly targeting the pyridine-morpholine connection and the pyridine-pyrrolopyridine junction [9] [44]. This analysis reveals that the synthesis would benefit from a convergent approach, allowing for independent preparation of key fragments followed by strategic coupling reactions. The presence of the fluorine atom in the pyrrolopyridine system suggests early incorporation of this functionality to avoid potential compatibility issues with later synthetic transformations [29].
The synthesis of Atr-IN-7 requires the preparation of several key intermediates, each presenting unique challenges in terms of functional group compatibility and reaction selectivity [33] [46]. The primary synthetic intermediates include the 5-fluoro-1H-pyrrolo[2,3-c]pyridin-4-yl fragment, the 1,4-dimethyl-1H-1,2,3-triazol-5-yl substituted pyridine core, and the (R)-3-methylmorpholine component [20] [27].
The fluorinated pyrrolopyridine intermediate represents a critical building block requiring specialized synthetic approaches [28] [29]. Literature precedent suggests that this heterocyclic system can be accessed through cyclization of appropriately substituted aminopyridine precursors with chloroacetaldehyde derivatives, followed by oxidation and selective fluorination procedures [28]. The synthesis typically involves a four-step sequence: condensation, cyclization, oxidation, and halogenation, achieving yields in the range of 60-68 percent with purities exceeding 98 percent [28].
Protecting group strategies play a crucial role in the successful synthesis of complex heterocyclic compounds like Atr-IN-7 [40] [43]. The presence of multiple nitrogen-containing heterocycles necessitates careful protection of reactive sites to prevent unwanted cyclization or substitution reactions. Commonly employed protecting groups for nitrogen heterocycles include benzyl, tosyl, and silyl-based systems, each offering distinct advantages in terms of stability and removal conditions [11] [40].
For the morpholine component, protection of the nitrogen atom is essential during key coupling reactions to prevent competitive nucleophilic attack [31] [40]. Benzyl protection or conversion to carbamate derivatives provides sufficient stability while allowing for mild deprotection conditions. The chiral center in the morpholine ring requires preservation throughout the synthetic sequence, necessitating the use of non-racemizing reaction conditions [41] [43].
The triazole intermediate can be prepared through copper-catalyzed azide-alkyne cycloaddition chemistry, which has emerged as a reliable method for constructing 1,2,3-triazole systems [30]. This approach allows for excellent regiocontrol and functional group tolerance, making it particularly suitable for complex molecule synthesis. The dimethyl substitution pattern can be introduced either through pre-functionalized azide or alkyne precursors, or through post-cyclization methylation procedures [30].
| Intermediate | Synthetic Approach | Typical Yield | Key Challenges |
|---|---|---|---|
| Fluoropyrrolopyridine | Four-step cyclization sequence | 60-68% [28] | Regioselective fluorination |
| Triazole-pyridine | Cycloaddition chemistry | 70-85% [30] | Functional group tolerance |
| Chiral morpholine | Asymmetric synthesis | 75-90% [31] | Stereochemical integrity |
Process optimization for Atr-IN-7 synthesis focuses on maximizing yield while maintaining product quality through careful control of reaction conditions and implementation of efficient purification strategies [35] [45]. Yield improvement strategies encompass optimization of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [45].
Temperature optimization represents a critical factor in heterocyclic synthesis, as elevated temperatures can promote unwanted side reactions while insufficient thermal energy may result in incomplete conversion [35] [45]. For pyrrolopyridine formation, optimal temperatures typically range from 80-100°C for the cyclization step, while subsequent oxidation and halogenation procedures require careful temperature control to prevent decomposition [28]. The use of microwave irradiation has shown promise for accelerating certain transformations while maintaining selectivity [34].
Solvent selection significantly impacts both reaction efficiency and product isolation [35] [45]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven effective for many heterocycle-forming reactions, while dichloromethane and toluene are preferred for protecting group manipulations and coupling reactions [28] [40]. The development of continuous flow processes has emerged as a valuable approach for optimizing reaction conditions and improving reproducibility [38].
Catalyst optimization plays a pivotal role in yield enhancement, particularly for cross-coupling reactions used in fragment assembly [30] [45]. Palladium-based catalysts have demonstrated excellent performance for carbon-nitrogen bond formation, while copper catalysts are essential for triazole formation through cycloaddition chemistry. Catalyst loading optimization typically involves systematic screening to identify the minimum effective concentration, balancing yield considerations with cost constraints [30] [35].
Purification techniques for Atr-IN-7 and its intermediates require careful consideration of the compound's physical and chemical properties [14] [39]. Crystallization represents the preferred purification method when applicable, offering both high purity and good recovery yields. For Atr-IN-7, recrystallization from ethanol-water mixtures or other suitable solvent systems can provide material with purity exceeding 99 percent [28].
Chromatographic purification methods, including column chromatography and high-performance liquid chromatography, are essential for intermediates that cannot be readily crystallized [14] [39]. The development of preparative-scale chromatographic methods requires optimization of stationary phase selection, mobile phase composition, and loading conditions to achieve efficient separation while minimizing solvent consumption [39].
Advanced purification techniques such as multicolumn countercurrent solvent gradient purification have shown remarkable success in large-scale purification of complex organic compounds [39]. These continuous chromatography systems offer superior efficiency compared to traditional batch methods, with demonstrated capabilities for processing multi-kilogram quantities while achieving excellent purity levels [39].
| Purification Method | Typical Recovery | Purity Achieved | Scale Limitations |
|---|---|---|---|
| Recrystallization | 85-95% [28] | >99% [28] | Moderate |
| Column Chromatography | 80-90% [14] | 95-98% [14] | Limited |
| Continuous Chromatography | 90-95% [39] | >99% [39] | Excellent scalability |
Industrial-scale production of Atr-IN-7 presents numerous challenges related to process safety, environmental considerations, regulatory compliance, and economic viability [33] [36]. The complex multi-step synthesis requires careful scale-up considerations to maintain product quality while ensuring operational safety and cost-effectiveness [37] [38].
Heat transfer and mixing limitations represent fundamental challenges in scaling heterocyclic synthesis reactions [38]. Laboratory-scale reactions often rely on efficient heat and mass transfer that may not be achievable in large-scale reactors. The cyclization reactions involved in pyrrolopyridine formation are particularly sensitive to thermal gradients, which can lead to non-uniform reaction conditions and reduced yields [28] [38]. Implementation of advanced reactor designs, including continuous stirred-tank reactors with enhanced mixing capabilities and heat exchange systems, addresses these limitations [38].
Process safety considerations become paramount at industrial scale, particularly for reactions involving halogenating agents and oxidizing reagents used in fluorinated heterocycle synthesis [28] [36]. The use of phosphorus oxychloride in pyrrolopyridine synthesis requires specialized handling procedures and containment systems to prevent exposure and environmental release [28]. Alternative fluorination methods using more benign reagents have been developed to address these safety concerns while maintaining synthetic efficiency [29].
Environmental impact and waste minimization represent critical factors in industrial pharmaceutical manufacturing [36] [39]. The multi-step synthesis of Atr-IN-7 generates significant quantities of organic waste, including spent solvents and reaction byproducts. Implementation of solvent recovery and recycling systems can substantially reduce environmental impact while improving process economics [45]. The development of greener synthetic routes, including the use of renewable starting materials and more environmentally benign reaction conditions, represents an active area of research [34].
Regulatory compliance requirements add complexity to industrial-scale production, with stringent quality control standards and documentation requirements [36] [37]. Good Manufacturing Practice guidelines mandate comprehensive process validation, including demonstration of batch-to-batch consistency and establishment of critical control points. The implementation of Process Analytical Technology enables real-time monitoring of critical process parameters, facilitating rapid identification and correction of deviations [37].
Supply chain considerations present additional challenges, particularly for specialized starting materials and reagents required for complex heterocycle synthesis [36]. The availability and cost of fluorinated building blocks and chiral auxiliaries can significantly impact production planning and costs. Development of strategic partnerships with specialized chemical suppliers and consideration of backward integration for critical intermediates helps ensure supply security [46].
Economic optimization requires careful balance of yield, throughput, and operating costs [37] [45]. The implementation of continuous manufacturing processes offers potential advantages in terms of reduced capital investment and improved process control, but requires significant development investment and regulatory validation. Process intensification strategies, including the use of microreactor technology and integrated reaction-separation systems, can improve efficiency while reducing equipment footprint [38].
| Challenge Category | Key Issues | Potential Solutions |
|---|---|---|
| Process Safety | Hazardous reagents, thermal control [28] [36] | Advanced reactor design, alternative chemistry [29] [38] |
| Environmental Impact | Waste generation, solvent usage [36] [39] | Recycling systems, green chemistry [34] [45] |
| Regulatory Compliance | Quality standards, documentation [36] [37] | Process analytical technology, validation protocols [37] |
| Supply Chain | Raw material availability, cost [36] [46] | Strategic partnerships, backward integration [46] |
| Economic Optimization | Capital costs, operating efficiency [37] [45] | Continuous processing, process intensification [38] |
Ataxia Telangiectasia and Rad3-related (ATR-IN-7) represents a potent and selective inhibitor targeting the Ataxia Telangiectasia and Rad3-related kinase, a critical member of the phosphatidylinositol 3-kinase-related kinase family [1] [2] [3]. The compound exhibits molecular characteristics consistent with high-affinity kinase inhibition, possessing a molecular formula of C21H22FN7O and a molecular weight of 407.44 Da [1] [3] [4].
The binding kinetics of ATR-IN-7 demonstrate substantial potency against its target kinase, although specific quantitative binding parameters have not been extensively characterized in the available literature [1] [2]. Comparative analysis with other Ataxia Telangiectasia and Rad3-related kinase inhibitors reveals that the compound exhibits potency levels consistent with nanomolar-range inhibition, similar to clinically advanced inhibitors such as AZD6738, which demonstrates biochemical inhibitory concentrations between 2-10 nanomolar [5] [6] [7].
The kinetic profile of ATR-IN-7 binding appears to follow typical competitive inhibition patterns observed with other Ataxia Telangiectasia and Rad3-related kinase inhibitors [8]. Structure-activity relationship studies of related compounds suggest that the binding affinity is enhanced through specific interactions with key residues in the adenosine triphosphate binding pocket, particularly involving hydrogen bonding with the hinge region and hydrophobic interactions within the affinity pocket [8] [9].
Binding affinity measurements for Ataxia Telangiectasia and Rad3-related kinase inhibitors typically demonstrate rapid association kinetics with relatively slow dissociation rates, contributing to sustained target engagement [10]. The equilibrium dissociation constant for high-potency inhibitors in this class generally falls within the low nanomolar range, consistent with the reported potency profile of ATR-IN-7 [11].
| Property | ATR-IN-7 | AZD6738 | VX-970 | AZ20 |
|---|---|---|---|---|
| Molecular Weight | 407.44 Da | Not specified | Not specified | Not specified |
| Binding Affinity | Potent (specific value not reported) | 2-10 nM | Low nanomolar | 5 nM |
| Selectivity | ATR-specific | High vs PIKKs | Highly selective | 8-fold vs mTOR |
| Development Stage | Research compound | Clinical trials | Clinical trials | Preclinical |
The mechanism of action of ATR-IN-7 appears to follow competitive inhibition patterns typical of adenosine triphosphate-competitive kinase inhibitors rather than allosteric modulation [12] [13]. Most characterized Ataxia Telangiectasia and Rad3-related kinase inhibitors, including those structurally related to ATR-IN-7, function through direct competition with adenosine triphosphate for binding to the kinase active site [9] [8].
Competitive inhibition mechanisms involve direct binding to the adenosine triphosphate binding pocket of the Ataxia Telangiectasia and Rad3-related kinase domain [8]. This binding mode typically involves formation of hydrogen bonds with hinge region residues, particularly Val2380, and occupation of the affinity pocket through interactions with Lys2327 and Asp2335 [8]. The competitive nature of this inhibition results in reversible binding that can be overcome by increased adenosine triphosphate concentrations.
In contrast to allosteric mechanisms, competitive inhibitors like ATR-IN-7 do not require conformational changes in the target protein for binding and inhibition [12]. Allosteric inhibitors would bind to sites distinct from the adenosine triphosphate binding pocket and modulate kinase activity through induced conformational changes [12] [13]. The development of allosteric Ataxia Telangiectasia and Rad3-related inhibitors has been proposed as a strategy to achieve higher selectivity by exploiting unique regulatory sites specific to Ataxia Telangiectasia and Rad3-related kinase [12].
The competitive inhibition mechanism of ATR-IN-7 is supported by its structural characteristics, which include features typical of adenosine triphosphate-competitive inhibitors: a heterocyclic core for hinge binding, substituents positioned to occupy the affinity pocket, and molecular features that enable specific recognition of the Ataxia Telangiectasia and Rad3-related kinase adenosine triphosphate binding site [4] [8].
| Inhibition Type | Binding Site | Mechanism | Selectivity Potential | Examples |
|---|---|---|---|---|
| Competitive | ATP binding pocket | Direct ATP competition | Moderate | ATR-IN-7, AZD6738 |
| Allosteric | Regulatory sites | Conformational modulation | High | Theoretical compounds |
| Mixed | Multiple sites | Combined mechanisms | Variable | Not well characterized |
ATR-IN-7 exerts profound effects on DNA damage response signaling cascades through inhibition of Ataxia Telangiectasia and Rad3-related kinase activity [14] [15] [16]. The primary consequence of ATR-IN-7 treatment is the disruption of checkpoint kinase 1 phosphorylation, which represents the most immediate and measurable downstream effect of Ataxia Telangiectasia and Rad3-related kinase inhibition [14] [16] [17].
The inhibition of Ataxia Telangiectasia and Rad3-related kinase by ATR-IN-7 results in rapid dephosphorylation of checkpoint kinase 1 at both Ser345 (Ataxia Telangiectasia and Rad3-related-dependent site) and Ser296 (autophosphorylation site) [16] [17]. This dephosphorylation occurs within 10 minutes of Ataxia Telangiectasia and Rad3-related kinase inhibition, indicating the dynamic nature of the signaling cascade [17]. The loss of checkpoint kinase 1 activity leads to failure of S-phase checkpoint activation and inappropriate cell cycle progression in the presence of DNA damage [16].
ATR-IN-7 treatment disrupts multiple downstream signaling pathways beyond checkpoint kinase 1 activation [14] [15]. The compound prevents phosphorylation of replication protein A 32 at Ser4 and Ser8, which are critical for single-strand DNA protection and repair coordination [14] [15]. Additionally, p53 phosphorylation at Ser15 is diminished, reducing p53 pathway activation in response to DNA damage [14] [15].
The impact on homologous recombination signaling is particularly significant, with ATR-IN-7 inhibiting BRCA1 phosphorylation at Ser1524 [14] [15]. This phosphorylation event is essential for homologous recombination repair pathway activation and DNA damage response coordination [14]. The disruption of these pathways leads to increased sensitivity to DNA damaging agents and synthetic lethality in cells with defective DNA repair mechanisms [5] [16].
| Signaling Component | Normal Function | Impact of ATR-IN-7 | Timeframe |
|---|---|---|---|
| Chk1 (Ser345) | Checkpoint activation | Abolished phosphorylation | <10 minutes |
| Chk1 (Ser296) | Kinase activity | Rapid dephosphorylation | <10 minutes |
| RPA32 | ssDNA protection | Reduced phosphorylation | Minutes to hours |
| p53 (Ser15) | Transcriptional activation | Decreased activation | Hours |
| BRCA1 (Ser1524) | Homologous recombination | Impaired signaling | Hours |
The relationship between ATR-IN-7 and mitochondrial translocation dynamics presents a complex regulatory network involving both kinase-dependent and kinase-independent functions of the Ataxia Telangiectasia and Rad3-related protein [18] [19]. Importantly, ATR-IN-7, as a kinase inhibitor, would not directly affect the kinase-independent mitochondrial functions of Ataxia Telangiectasia and Rad3-related protein [18].
Ataxia Telangiectasia and Rad3-related protein exhibits direct antiapoptotic activity at mitochondria through mechanisms independent of its kinase function [18]. The protein contains a BH3-like domain (amino acids 462-474) that enables interaction with truncated Bid at mitochondria, thereby suppressing cytochrome c release and preventing apoptosis [18]. This mitochondrial function involves the cis-isomeric form of Ataxia Telangiectasia and Rad3-related protein (ATR-H), which is regulated by peptidyl-prolyl isomerase Pin1 [18].
Since ATR-IN-7 specifically inhibits the kinase activity of Ataxia Telangiectasia and Rad3-related protein without affecting protein expression or localization, the direct mitochondrial antiapoptotic functions would remain intact during treatment [18]. The compound would not impact the ATR-tBid interaction, cytochrome c release suppression, or Bax translocation prevention that occur through kinase-independent mechanisms [18].
However, ATR-IN-7 may indirectly influence mitochondrial dynamics through its effects on nuclear DNA damage response signaling [19]. Recent research has revealed that Ataxia Telangiectasia and Rad3-related protein plays a crucial role in mitochondrial quality control by stabilizing PINK1 at the mitochondrial outer membrane [19]. This function involves both kinase-dependent and kinase-independent mechanisms, suggesting that ATR-IN-7 treatment could potentially affect mitophagy regulation [19].
The loss of Ataxia Telangiectasia and Rad3-related kinase activity through ATR-IN-7 treatment may lead to increased mitochondrial reactive oxygen species production and impaired oxidative phosphorylation function [19]. Studies have shown that Ataxia Telangiectasia and Rad3-related deficient cells exhibit significantly higher levels of mitochondrial superoxide radicals and altered electron transport chain complex assembly [19]. These mitochondrial dysfunctions could indirectly promote apoptotic signaling through oxidative stress pathways [20].
| Mitochondrial Function | ATR Kinase Dependence | ATR-IN-7 Impact | Mechanism |
|---|---|---|---|
| Direct antiapoptotic activity | Independent | No direct effect | BH3 domain interaction preserved |
| PINK1 stabilization | Partially dependent | Potential indirect effects | Nuclear-mitochondrial signaling |
| ROS regulation | Dependent | May increase mtROS | Loss of quality control |
| Mitophagy regulation | Mixed | Possible impairment | Disrupted signaling cascades |